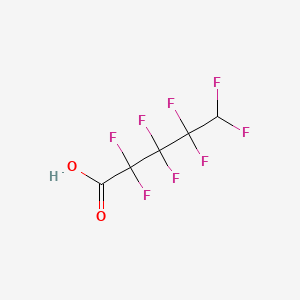
5H-Octafluoropentanoic acid
Cat. No. B1214836
Key on ui cas rn:
376-72-7
M. Wt: 246.05 g/mol
InChI Key: VGFKXVSMDOKOJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08809580B2
Procedure details


60 mL of acetic acid, 0.46 g sodium nitrite, TEMPO (0.35 g), CH3CO2Na (6.88 g) and 6.5 g of 2,2,3,3,4,4,5,5-octafluoro-pentan-1-ol were placed in a 100 mL1 glass flask equipped with a balloon containing oxygen, a reflux condenser and a stirrer. The mixture was stirred for 16 hr at 60° C. upon which the mixture was acidified as described in example 17 and extracted with diethyl ether (three times). The combined organic phases were washed with water and dried over magnesium sulfate. The solvent was removed at a rotary evaporator and the residue was distilled to give 3.82 g of acid (20 mmHg, 65° C.). Yield: 55%.






Name
Yield
55%
Identifiers


|
REACTION_CXSMILES
|
N([O-])=O.[Na+].CC1(C)N([O])C(C)(C)CCC1.CC(O[Na])=[O:18].[F:21][C:22]([F:34])([C:25]([F:33])([F:32])[C:26]([F:31])([F:30])[CH:27]([F:29])[F:28])[CH2:23][OH:24].O=O>C(O)(=O)C>[F:21][C:22]([F:34])([C:25]([F:32])([F:33])[C:26]([F:30])([F:31])[CH:27]([F:28])[F:29])[C:23]([OH:18])=[O:24] |f:0.1,^1:8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.46 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
0.35 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(CCCC(N1[O])(C)C)C
|
Step Three
|
Name
|
|
|
Quantity
|
6.88 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)O[Na]
|
Step Four
|
Name
|
|
|
Quantity
|
6.5 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(CO)(C(C(C(F)F)(F)F)(F)F)F
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=O
|
Step Six
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 16 hr at 60° C. upon which the mixture
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a balloon
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with diethyl ether (three times)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic phases were washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed at a rotary evaporator
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the residue was distilled
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C(=O)O)(C(C(C(F)F)(F)F)(F)F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.82 g | |
| YIELD: PERCENTYIELD | 55% | |
| YIELD: CALCULATEDPERCENTYIELD | 55.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
